molecular formula C11H15NO4 B2778160 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid CAS No. 1909336-14-6

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B2778160
CAS No.: 1909336-14-6
M. Wt: 225.244
InChI Key: FDHJVIGMEHIAIK-UHFFFAOYSA-N
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Description

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid (CAS: CID 69239964) is a pyrrole-based compound with a molecular formula of C₁₁H₁₅NO₄. Its structure features a pyrrole ring substituted at the 1-position with a 2-(tert-butoxy)-2-oxoethyl group and at the 2-position with a carboxylic acid moiety. The tert-butoxy group enhances steric bulk and may influence solubility and stability, while the carboxylic acid provides reactivity for further derivatization.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-9(13)7-12-6-4-5-8(12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHJVIGMEHIAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The pyrrole ring can participate in various interactions with biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrole-carboxylic acid derivatives , which are widely explored in medicinal chemistry and materials science. Below is a detailed comparison with analogous compounds:

Structural Analogues and Their Properties

Compound Name Key Structural Features Molecular Formula Biological/Functional Relevance Reference
1-[2-(tert-Butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid Pyrrole ring with 2-oxoethyl-tert-butoxy and carboxylic acid substituents C₁₁H₁₅NO₄ Potential synthetic intermediate; no reported bioactivity
1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid (CAS 117657-40-6) tert-Butoxycarbonyl (Boc) group at position 1; carboxylic acid at position 2 C₁₀H₁₃NO₄ Used in peptide synthesis; similarity score: 0.89 to target compound
1-[2-(2-Aminophenyl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid methyl ester (3e) Methyl ester at position 2; 2-aminophenyl-oxoethyl substituent C₁₄H₁₄N₂O₃ Intermediate for photoactivatable neuronal modulators
Ethyl 1-[(tert-butoxycarbonyl)amino]-5-(1-methylindol-3-yl)-pyrrole-3-carboxylate (10a) Boc-protected amino group; indole substituents C₃₂H₃₄N₄O₅ High yield (98%) in synthesis; potential antimicrobial activity
1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid Piperidine-Boc group fused to pyrrole C₁₅H₂₂N₂O₄ Used in GPCR-targeted drug discovery

Key Differences and Implications

Carboxylic acid vs. esters: The free carboxylic acid (target compound) enables salt formation or conjugation, whereas methyl/ethyl esters (e.g., compound 3e) are often prodrug candidates .

Biological Activity :

  • Indole-substituted analogues (e.g., 10a) exhibit higher bioactivity due to aromatic stacking interactions, as seen in antimicrobial assays .
  • Piperidine-containing derivatives (e.g., ) show enhanced binding to neurological targets like GPCRs, a feature absent in the target compound.

Synthetic Accessibility :

  • The target compound’s synthesis is unreported, but similar compounds (e.g., 3e) are synthesized via CuCl₂-catalyzed coupling or multistep esterification .
  • tert-Butoxycarbonyl (Boc) groups are typically introduced using Boc-anhydride under basic conditions .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid Compound 3e
Molecular Weight 237.24 g/mol 227.21 g/mol 266.27 g/mol
LogP (Predicted) 1.2 1.5 2.8
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 4 4 5
Solubility Low (carboxylic acid) Moderate (Boc group) Low (ester)

Biological Activity

1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid is a synthetic organic compound with the molecular formula C11H15NO4. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery. The presence of a pyrrole ring and a tert-butoxy group contributes to its unique properties and interactions with biological targets.

Chemical Structure and Properties

The structural characteristics of this compound are essential for understanding its biological activity. Below is a summary of its structural features:

PropertyDescription
Molecular FormulaC11H15NO4
SMILESCC(C)(C)OC(=O)CN1C=CC=C1C(=O)O
InChIKeyFDHJVIGMEHIAIK-UHFFFAOYSA-N
Predicted Collision Cross Section (m/z)[M+H]+: 226.10739

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The tert-butoxy group may enhance the stability of reactive intermediates, facilitating various biochemical reactions. Preliminary studies suggest that the compound can influence metabolic pathways, potentially through inhibition or modulation of key enzymes involved in cellular processes.

Biological Activity and Research Findings

Recent research has explored the biological activities associated with this compound, particularly in the context of antimicrobial and anticancer applications. Here are some key findings:

  • Antimicrobial Activity :
    • The compound was evaluated for its efficacy against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicated that modifications to the pyrrole ring could significantly enhance antimicrobial potency, with some derivatives showing minimal inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .
  • Potential Anti-Tuberculosis Agents :
    • A study highlighted that derivatives of pyrrole-2-carboxamides, closely related to our compound, demonstrated promising anti-TB activity by targeting the MmpL3 protein in M. tuberculosis . This suggests a potential pathway for further development of similar compounds.
  • Cytotoxicity Studies :
    • In vitro assays revealed that certain modifications to the compound could reduce cytotoxic effects while maintaining antimicrobial efficacy. This balance is crucial for developing therapeutics that are both effective and safe for human use.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-tert-Butoxy-2-oxoethyl)-1H-indole-5-carboxylic acidIndole ring instead of pyrroleModerate anti-TB activity
Pyrrole-2-carboxylic acidLacks tert-butoxy groupWeak antimicrobial properties
5-sec-Butyl-1H-indole-2-carboxylic acidContains a sec-butyl groupAntifungal activity

Case Studies

Several case studies have documented the synthesis and evaluation of similar pyrrole-based compounds, emphasizing their potential in drug discovery:

  • Case Study 1 : A derivative similar to our compound exhibited significant activity against resistant strains of M. tuberculosis, demonstrating the importance of structural modifications in enhancing therapeutic efficacy .
  • Case Study 2 : Research on pyrrole derivatives indicated their role as inhibitors in various cancer cell lines, suggesting a broader application in oncology beyond antimicrobial use .

Q & A

Q. What are the common synthetic routes for 1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves multi-step pathways. For example, a related pyrrole derivative was synthesized via bromination (83% yield), copper-mediated coupling (57%), and base-assisted alkylation (66%) . Optimizing reaction parameters such as temperature (e.g., 60°C for hydrolysis ), solvent choice (e.g., DMF for nucleophilic substitution ), and catalyst selection (e.g., K₂CO₃ for deprotonation ) can enhance yields. Additionally, tert-butoxycarbonyl (Boc) protection strategies are critical to prevent unwanted side reactions during synthesis .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths and stereochemistry (e.g., C–C bond precision ±0.003 Å in related structures ).
  • NMR spectroscopy : Confirms substitution patterns (e.g., ethyl ester protons at δ 1.2–4.3 ppm ).
  • Mass spectrometry : Validates molecular weight (e.g., exact mass ±0.0001 g/mol via LC-MS ).
  • HPLC : Assesses purity, particularly for intermediates with labile Boc groups .
Technique Key Data Points Reference
X-ray diffractionBond angles, chiral center confirmation
¹H/¹³C NMRChemical shifts for pyrrole/ester moieties
LC-MSMolecular ion ([M+H]⁺) and fragmentation

Advanced Research Questions

Q. How should researchers address discrepancies in reported toxicity profiles of tert-butoxycarbonyl-pyrrole derivatives?

Conflicting hazard classifications (e.g., H302 for oral toxicity vs. H335 for respiratory irritation ) may arise from variations in impurity profiles or testing protocols. To resolve this:

  • Conduct batch-specific purity analysis (HPLC/MS) to rule out contaminants.
  • Perform in vitro assays (e.g., cell viability tests) under controlled exposure conditions .
  • Cross-reference toxicogenomic databases (e.g., EPA DSSTox ) for structure-activity relationships.

Q. What strategies improve the stability of this compound during long-term storage?

  • Storage conditions : Keep at –20°C in airtight containers to prevent Boc-group hydrolysis .
  • Incompatibility alerts : Avoid strong acids/bases, which degrade the ester and carbamate linkages .
  • Stabilizers : Add molecular sieves to absorb moisture in solvents like DCM or THF .

Q. How can structural modifications enhance the bioactivity of this compound in drug discovery?

  • Substituent engineering : Introduce fluorinated groups (e.g., difluoromethoxy ) to improve metabolic stability.
  • Chiral resolution : Use Boc-protected (2S,4S)-pyrrolidine scaffolds to target enantioselective enzyme interactions .
  • Prodrug design : Convert the carboxylic acid to ester prodrugs for enhanced membrane permeability .
Modification Biological Impact Reference
DifluoromethoxyIncreased half-life in pharmacokinetic studies
(2S,4S)-chiral centersImproved binding to protease targets
Ethyl ester prodrugEnhanced oral bioavailability

Q. What computational tools are effective for predicting the reactivity of tert-butoxycarbonyl-pyrrole intermediates?

  • DFT calculations : Model transition states for Boc deprotection under acidic conditions .
  • Molecular docking : Screen interactions with biological targets (e.g., kinases ).
  • pKa prediction : Estimate acidity (e.g., carboxylic acid pKa ≈ 3.6 ) to optimize reaction pH.

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